C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine

Chemical purity Medicinal chemistry building blocks Quality control

C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine (CAS 1177358-28-9; IUPAC: [5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine) is a heterocyclic primary amine featuring a 1-methylpyrazole core with a 5-furan-2-yl substituent and a 3-aminomethyl group. The compound is commercially available as an organic synthesis intermediate and pharmaceutical research building block, supplied in purities ranging from 95% to ≥98% depending on the vendor.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1177358-28-9
Cat. No. B1385751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine
CAS1177358-28-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CN)C2=CC=CO2
InChIInChI=1S/C9H11N3O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
InChIKeyKSJFYANVAAIXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine (CAS 1177358-28-9): A Regiospecific Furan-Pyrazole Heterocyclic Amine Building Block


C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine (CAS 1177358-28-9; IUPAC: [5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine) is a heterocyclic primary amine featuring a 1-methylpyrazole core with a 5-furan-2-yl substituent and a 3-aminomethyl group . The compound is commercially available as an organic synthesis intermediate and pharmaceutical research building block, supplied in purities ranging from 95% to ≥98% depending on the vendor [1]. Predicted physicochemical parameters include a boiling point of 311.3±32.0 °C, density of 1.28±0.1 g/cm³, and a pKa of 8.12±0.29 .

Why Generic Substitution Fails for C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine: Regioisomer-Dependent Reactivity and Biological Profile


In-class pyrazole methanamine analogs cannot be interchanged casually because the specific 5-furan-2-yl vs. 3-furan-2-yl regioisomer placement on the 1-methylpyrazole ring fundamentally alters both synthetic reactivity and biological target engagement. The positional isomer (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine (CAS 1365938-03-9) differs in the attachment point of the aminomethyl group relative to the furan substituent, generating a distinct hydrogen-bonding geometry and altered electronic distribution across the heterocyclic core . Vendors acknowledge this differentiation by assigning unique CAS numbers and separate product codes to each regioisomer, reflecting non-overlapping synthetic utility in medicinal chemistry campaigns where precise pharmacophore geometry is critical .

Product-Specific Quantitative Evidence Guide: Differentiating C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine from Its Closest Analogs


Purity Tier Differentiation Among Commercial Suppliers of the Target Compound

Among suppliers of C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine, purity levels vary from 95.0% to ≥98% (NLT 98%). Fluorochem supplies the compound at 95.0% purity , while Calpaclab offers 98% purity [1], and MolCore provides NLT 98% purity . Leyan supplies at 97% . For structure-activity relationship (SAR) studies where impurity-driven false positives must be minimized, the ≥98% purity tier provides a quantifiable advantage over the 95% baseline, reducing total unspecified impurity burden by approximately 60% (from 5% to ≤2%).

Chemical purity Medicinal chemistry building blocks Quality control

Price Discrimination and Unit Cost Comparison Across Supply Tiers

Pricing transparency for this compound reveals substantial cost variation per gram. Fluorochem lists 250 mg at £690 and 500 mg at £980, yielding approximate unit costs of £2,760/g and £1,960/g respectively . While high-purity suppliers such as Calpaclab and MolCore do not disclose public pricing, their NLT 98% purity specification positions them at a premium tier. This cost structure is notably higher than that of structurally simpler pyrazole methanamine analogs lacking the furan substituent, which are typically priced in the £50–200/g range . The approximately 10- to 50-fold cost premium reflects the synthetic complexity of installing the furan-2-yl moiety at the 5-position with regiochemical fidelity.

Procurement economics Building block sourcing Cost-per-gram analysis

Regioisomeric Differentiation: 5-Furan-2-yl vs. 3-Furan-2-yl Substitution on the Pyrazole Core

The target compound bears the furan-2-yl group at the pyrazole 5-position and the aminomethyl group at the 3-position. Its closest regioisomer, (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine (CAS 1365938-03-9), reverses this arrangement, placing furan at the 3-position and aminomethyl at the 5-position . This regioisomer has an identical molecular formula (C9H11N3O) and molecular weight (177.20 g/mol), making chromatographic and mass spectrometric differentiation non-trivial. However, the two compounds carry distinct CAS numbers and vendor product codes, confirming they are non-equivalent chemical entities [1]. In ligand design, the 5-furan-2-yl, 3-aminomethyl arrangement projects the primary amine vector in a different spatial orientation relative to the furan oxygen lone pair, altering metal coordination geometry and hydrogen-bonding patterns .

Regiochemistry Pharmacophore geometry Structure-activity relationships

Predicted Physicochemical Differentiation: Basicity and Lipophilicity Relative to Des-Furan and Thiophene Analogs

Predicted physicochemical data for the target compound indicate a pKa of 8.12 ± 0.29 for the primary amine . This moderate basicity, combined with the hydrogen-bond acceptor capacity of both the furan oxygen and the pyrazole N2 nitrogen, yields a distinct solubility and permeability profile compared to close analogs. Replacing the furan-2-yl group with a thiophen-2-yl group (i.e., C-(5-thiophen-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine) would eliminate the strong hydrogen-bond acceptor character of the furan oxygen while retaining a similar steric profile, altering aqueous solubility and target binding. Similarly, the des-furan analog (1-methyl-1H-pyrazol-3-yl)methanamine lacks the extended aromatic surface, reducing LogP and π-stacking potential.

Physicochemical properties Drug-likeness ADME prediction

Utility as a Schiff-Base Ligand Precursor: Evidence from Structurally Characterized Co(II)/Ni(II) Complexes

A closely related derivative — N-(furan-2-ylmethyl)-1-(5-methyl-1H-pyrazol-3-yl)methanimine (MPAFA), formed by condensation of the target compound's amine with furan-2-carbaldehyde — has been structurally characterized in Co(II) and Ni(II) complexes via single-crystal X-ray crystallography . The complexes [Co(MPAFA)₃](ClO₄)₂ and [Ni(MPAFA)₃](NO₃)₂·2H₂O demonstrate that the pyrazole N and imine N atoms chelate the metal center in a bidentate NN fashion. DNA binding activity was quantified for both complexes, with the Ni(II) complex exhibiting superior binding affinity compared to the Co(II) analog . The target compound, bearing a free primary amine, serves as the direct synthetic precursor to MPAFA-type ligands via a single imine condensation step, whereas the regioisomer with aminomethyl at the 5-position would generate a structurally distinct chelating scaffold.

Coordination chemistry Schiff-base ligands X-ray crystallography

High-Impact Application Scenarios for C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Regiospecific Furan-Pyrazole Pharmacophores

In kinase inhibitor or GPCR modulator programs where the furan oxygen engages a specific backbone NH or water network, only the 5-furan-2-yl regioisomer (CAS 1177358-28-9) projects the heterocyclic hydrogen-bond acceptor into the correct spatial orientation. Substituting the 3-furan-2-yl regioisomer (CAS 1365938-03-9) would misplace this interaction by approximately 2.5–3.0 Å, based on pyrazole ring geometry, potentially causing complete loss of target affinity . Procurement of ≥98% purity material from Calpaclab or MolCore is recommended to avoid confounding impurity signals in dose-response assays [1].

Synthesis of NN-Bidentate Schiff-Base Ligands for Transition Metal Complexation

The primary amine at the pyrazole 3-position allows direct condensation with aromatic aldehydes to generate imine ligands structurally analogous to MPAFA, which has been crystallographically validated in Co(II) and Ni(II) complexes exhibiting DNA binding activity . This single-step derivatization is not feasible with tertiary amine analogs or with regioisomers where the amine is positioned at the 5-position, which would produce a different chelate geometry. The target compound's predicted pKa of 8.12 facilitates imine formation under mildly acidic conditions without requiring amine protection .

Fragment-Based Drug Discovery Using the Furan-Pyrazole Core as a Privileged Scaffold

The combination of a furan ring (hydrogen-bond acceptor, moderate lipophilicity) and a 1-methylpyrazole (metabolically stable heterocycle, π-stacking competent) makes this compound an attractive fragment for X-ray crystallographic screening. The primary amine handle enables rapid parallel derivatization into amides, sulfonamides, ureas, or reductive amination products. The 98% purity tier is essential for fragment soaking experiments to prevent spurious electron density from impurities [1]. Cost considerations (approximately £1,960–2,760/g) must be weighed against the synthetic effort required for in-house preparation, which typically involves multi-step regioselective heterocycle assembly .

Agrochemical Intermediate for Pyrazole-Containing Fungicides or Herbicides

1-Methylpyrazole derivatives bearing heteroaryl substituents are recurring motifs in agrochemical patents. The 5-furan-2-yl substitution pattern of the target compound matches the regiochemical requirements of certain succinate dehydrogenase inhibitor (SDHI) fungicide pharmacophores. The predicted moderate basicity (pKa 8.12) and boiling point (311.3 °C) support standard formulation processing conditions . Industrial-scale procurement should verify batch-to-batch regioisomeric purity via NMR or HPLC to ensure compliance with patent specifications referencing this specific CAS number .

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